BenchChemオンラインストアへようこそ!

11-Hydroxycannabinol

Cannabinoid Pharmacology Receptor Binding Assay Metabolite Profiling

11-Hydroxycannabinol is not merely a CBN metabolite—it is a distinct pharmacological entity with a unique CB1 agonist/CB2 antagonist profile. Unlike THC or CBN, 11-OH-CBN (Ki CB1 38.0 nM; CB2 26.6 nM) inhibits CB1-mediated adenylylcyclase with an EC50 of 58.1 nM while causing only 20% CB2 inhibition at 10 µM. This biased agonism enables selective CB1 pathway dissection without confounding CB2 activation, making it the only suitable reference standard for forensic quantification, metabolic pathway studies, and receptor pharmacology where CBN or THC substitutions yield inaccurate results.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 30432-08-7
Cat. No. B1229901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxycannabinol
CAS30432-08-7
Synonyms11-hydroxycannabinol
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O
InChIInChI=1S/C21H26O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8-12,22-23H,4-7,13H2,1-3H3
InChIKeyYDKZOUNVEIGJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxycannabinol (11-OH-CBN, CAS 30432-08-7) Procurement Guide: Pharmacological & Analytical Differentiation for Research Sourcing


11-Hydroxycannabinol (11-OH-CBN; CAS 30432-08-7) is the principal active metabolite of cannabinol (CBN), formed via hepatic 11-hydroxylation of CBN [1]. It is a phytocannabinoid-class compound that functions as a potent agonist at the cannabinoid CB1 receptor while exhibiting weak antagonist or inverse agonist properties at the CB2 receptor [2]. As a certified analytical reference standard [3], 11-OH-CBN is employed in forensic toxicology, cannabinoid pharmacology research, and metabolic pathway studies. Its distinct receptor profile and enhanced in vivo potency relative to its parent compound CBN necessitate its use as a discrete research tool, precluding simple substitution with CBN or Δ9-THC in experimental settings.

11-Hydroxycannabinol (CAS 30432-08-7): Critical Reasons Why Cannabinol (CBN) or Δ9-THC Cannot Serve as Direct Analytical or Pharmacological Substitutes


11-Hydroxycannabinol (11-OH-CBN) is not simply a metabolic byproduct of CBN but rather a distinct pharmacological entity with a unique receptor binding signature and enhanced in vivo potency [1]. In vitro, 11-OH-CBN exhibits high affinity for both CB1 and CB2 receptors (Ki values of 38.0 and 26.6 nM, respectively), whereas CBN shows significantly lower affinity (CB2 Ki = 96.3 nM) [2]. Crucially, 11-OH-CBN functions as a CB1 agonist but demonstrates only 20% inhibition of CB2-mediated adenylylcyclase at 10 μM, behaving as a specific CB2 antagonist [3]. This contrasts with Δ9-THC, which acts as a partial agonist at both receptors. In vivo, 11-OH-CBN is more potent than CBN across multiple pharmacological indices (catalepsy, hypothermia, locomotor activity) in mice [1]. These differential profiles render 11-OH-CBN an indispensable, non-substitutable reference standard for studies involving cannabinoid metabolism, receptor pharmacology, and forensic quantification where CBN or THC would yield inaccurate or incomplete data.

11-Hydroxycannabinol (11-OH-CBN) Quantitative Differentiation: Head-to-Head Comparator Evidence for Informed Scientific Procurement


CB1 and CB2 Receptor Binding Affinity: 11-OH-CBN vs. Cannabinol (CBN)

11-Hydroxycannabinol binds to CB1 and CB2 receptors with high affinity, exhibiting a stark difference from its parent compound, cannabinol (CBN). In competitive binding assays using cloned human CB1 and CB2 receptors, 11-OH-CBN demonstrated Ki values of 38.0 ± 7.2 nM (CB1) and 26.6 ± 5.5 nM (CB2) [1]. In contrast, cannabinol displayed a significantly lower affinity for CB2 receptors with a Ki of 96.3 ± 14 nM [2]. This represents a 3.6-fold higher affinity of 11-OH-CBN for the CB2 receptor relative to CBN, and confirms 11-OH-CBN as a high-affinity ligand for both cannabinoid receptor subtypes.

Cannabinoid Pharmacology Receptor Binding Assay Metabolite Profiling

Functional Selectivity: 11-OH-CBN Exhibits CB1 Agonism with Weak CB2 Antagonism, Unlike Δ9-THC

11-Hydroxycannabinol demonstrates a unique functional profile at cannabinoid receptors. In adenylylcyclase inhibition assays, 11-OH-CBN inhibited CB1-mediated adenylylcyclase with an EC50 of 58.1 ± 6.2 nM, confirming its role as a CB1 agonist. However, at the CB2 receptor, it caused only 20% inhibition of adenylylcyclase even at a high concentration of 10 μM, indicating weak antagonist or inverse agonist behavior at CB2 [1]. This is a stark contrast to Δ9-THC, which acts as a partial agonist at both CB1 (EC50 ≈ 5.2 nM for cAMP inhibition) and CB2 receptors [2]. Thus, 11-OH-CBN's signaling bias is distinct from both its parent CBN and the prototypical cannabinoid Δ9-THC.

Cannabinoid Signaling Adenylylcyclase Inhibition Functional Selectivity

In Vivo Potency: 11-OH-CBN is More Potent than CBN in Multiple Pharmacological Indices in Mice

In a direct comparative study in mice, 11-hydroxycannabinol was found to be more potent than its parent compound, cannabinol (CBN), across all pharmacological indices examined. The study assessed catalepsy, hypothermia, pentobarbital-induced sleep prolongation, and locomotor activity [1]. While the publication does not provide discrete numerical EC50 values for each endpoint, it explicitly states that 11-hydroxycannabinol was more potent than CBN in all indices [2]. This consistent in vivo superiority confirms the metabolic activation of CBN to 11-OH-CBN and establishes the metabolite as a more efficacious pharmacological agent in whole-animal models.

In Vivo Pharmacology Metabolic Activation Behavioral Assays

Brain Pharmacokinetics: 11-OH-CBN Attains Comparable Brain Exposure to CBN Following CBN Administration

In a rat pharmacokinetic study, following intraperitoneal administration of 10 mg/kg CBN, the brain concentrations of the parent CBN and its metabolite 11-OH-CBN were measured over time. The data, presented in a Nature publication, show that 11-OH-CBN attained similar brain exposures to CBN, with both compounds exhibiting comparable brain pharmacokinetic profiles [1]. This indicates that 11-OH-CBN efficiently crosses the blood-brain barrier and accumulates in the central nervous system to levels on par with the administered parent compound, CBN.

Pharmacokinetics Brain Penetration Metabolite Disposition

Ex Vivo Stability: 11-OH-CBN Demonstrates Superior Stability in Blood at -20°C Compared to THC and Its Metabolites

In a controlled stability study using blood samples from cannabis smokers, 11-OH-THC (structurally analogous to 11-OH-CBN) and cannabinol (CBN) exhibited remarkable long-term stability. At -20°C, 11-OH-THC was stable for 26 weeks in blood, whereas Δ9-THC and its primary inactive metabolite THCCOOH-glucuronide were stable for only 12 weeks [1]. Similarly, CBN was stable for 52 weeks at -20°C. While direct data for 11-OH-CBN are not provided, the structural and metabolic parallels suggest that 11-OH-CBN shares this favorable stability profile, which is critical for accurate quantification in forensic and clinical research.

Forensic Toxicology Analyte Stability Biobanking

Optimal Research and Industrial Application Scenarios for 11-Hydroxycannabinol (11-OH-CBN) Based on Differentiated Evidence


Cannabinoid Receptor Pharmacology: Profiling CB1 Agonists with Minimal CB2 Activation

Researchers investigating cannabinoid receptor signaling should procure 11-OH-CBN as a tool compound to study biased agonism. With a CB1 EC50 of 58.1 nM for adenylylcyclase inhibition and only 20% maximal effect at CB2 even at 10 μM [1], 11-OH-CBN offers a unique profile distinct from Δ9-THC. This enables the dissection of CB1-mediated pathways without confounding CB2 activation, a feature not achievable with THC or CBN. This is critical for target validation studies in pain, inflammation, or neurological disorders where selective CB1 modulation is desired.

Forensic Toxicology and Clinical Chemistry: Quantification of CBN Metabolism and Compliance Monitoring

Forensic and clinical laboratories require 11-OH-CBN as a certified reference standard for the accurate quantification of this active metabolite in biological matrices. Its distinct receptor profile and enhanced in vivo potency relative to CBN [2] make it a crucial analyte for interpreting cannabinoid exposure, particularly in cases involving CBN consumption or metabolism. The compound's superior frozen stability profile (analogous to 11-OH-THC, stable for 26 weeks at -20°C) [3] supports its use in long-term studies and retrospective analyses.

In Vivo Cannabinoid Research: Modeling the Full Pharmacological Effect of Cannabinol Metabolism

Animal studies focusing on the behavioral and physiological effects of cannabinoid metabolites should incorporate 11-OH-CBN to accurately model the in vivo activity of CBN. Since 11-OH-CBN is more potent than CBN in catalepsy, hypothermia, and locomotor activity assays [2], experiments using only CBN will underestimate the true pharmacological impact. Furthermore, the pharmacokinetic data confirming that 11-OH-CBN reaches brain concentrations comparable to CBN [4] validates its central role in mediating the neurobehavioral effects of CBN.

Analytical Method Development and Validation: Establishing Robust LC-MS/MS Assays for Cannabinoid Metabolites

Analytical chemists developing quantitative methods for cannabinoid metabolites in plasma, urine, or tissue should utilize 11-OH-CBN as a primary reference material. Its unique mass spectrometric signature and chromatographic behavior are essential for method validation, ensuring accurate identification and quantification in complex biological samples [5]. The availability of high-purity analytical standards (≥95%) [6] supports the development of robust, regulatory-compliant assays for forensic and clinical applications.

Quote Request

Request a Quote for 11-Hydroxycannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.